4-(4-Methylpiperazin-1-yl)benzoyl chloride dihydrochloride is a chemical compound classified under organic chemistry, specifically as an acyl chloride derivative. It is associated with various medicinal applications, particularly as an intermediate in the synthesis of pharmaceutical compounds like Imatinib, a well-known drug used in cancer treatment. The compound's chemical structure includes a benzoyl group attached to a 4-methylpiperazine moiety, which contributes to its biological activity and utility in medicinal chemistry.
The compound is identified by the CAS number 106261-64-7 and has several synonyms, including 4-(4-Methylpiperazin-1-yl)methylbenzoyl chloride. It falls under the category of acyl chlorides, which are reactive compounds used extensively in organic synthesis. The molecular formula for this compound is .
The synthesis of 4-(4-Methylpiperazin-1-yl)benzoyl chloride dihydrochloride typically involves the reaction of 4-(4-methylpiperazin-1-yl)methylbenzoic acid with thionyl chloride or oxalyl chloride to form the corresponding acyl chloride. This process can be summarized as follows:
The reaction conditions typically require the use of anhydrous solvents and may involve temperature control to prevent decomposition or side reactions. The purification of the final product often involves recrystallization or chromatography techniques to ensure high purity levels suitable for pharmaceutical applications .
The molecular structure of 4-(4-Methylpiperazin-1-yl)benzoyl chloride dihydrochloride features a benzoyl group attached to a piperazine ring. The compound contains two hydrochloride groups, indicating that it exists as a dihydrochloride salt.
The primary chemical reactions involving 4-(4-Methylpiperazin-1-yl)benzoyl chloride dihydrochloride include:
The reactivity of this compound is largely attributed to the presence of the acyl chloride functional group, which is known for its ability to undergo nucleophilic substitution reactions.
While specific data on the mechanism of action for 4-(4-Methylpiperazin-1-yl)benzoyl chloride dihydrochloride itself may be limited, its derivatives have been studied extensively in pharmacology. The mechanism generally involves:
This mechanism underlies its application in synthesizing therapeutic agents like Imatinib .
The physical properties of 4-(4-Methylpiperazin-1-yl)benzoyl chloride dihydrochloride include:
Chemical properties include:
4-(4-Methylpiperazin-1-yl)benzoyl chloride dihydrochloride has significant applications in medicinal chemistry:
Its role as a precursor in drug synthesis highlights its importance in pharmaceutical development and research .
The development of synthetic routes for 4-(4-methylpiperazin-1-yl)benzoyl chloride dihydrochloride (CAS: 106261-64-7) reflects significant industrial and methodological advancements. Early manufacturing processes relied on direct chlorination of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid using highly reactive reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in halogenated solvents such as dichloromethane. These methods faced critical limitations including poor reaction selectivity (yields ~65-75%), generation of toxic gaseous byproducts (HCl, SO₂), and challenges in removing residual reagents from the final product [6] [8]. The instability of the free base intermediate necessitated immediate conversion to the dihydrochloride salt, complicating purification and reducing overall process efficiency [4].
Patent innovations (e.g., CN104910101A) introduced sequential reaction pathways starting from readily available precursors like 4-(chloromethyl)benzonitrile. This approach featured nucleophilic displacement with N-methylpiperazine followed by alkaline hydrolysis of the nitrile group to the carboxylic acid, and subsequent chlorination. This three-step sequence improved atom economy by ~20% compared to earlier methods and provided crystalline intermediates amenable to purification [2]. Crucially, the development of dihydrochloride salt formation protocols enhanced compound stability for storage and handling, addressing decomposition issues observed with the free acyl chloride [6] [9]. Modern routes achieve yields exceeding 85% with purity >98% through optimized crystallization protocols [5].
Table 1: Evolution of Key Synthetic Approaches
Time Period | Key Methodology | Reaction Solvent | Max Yield (%) | Critical Limitations |
---|---|---|---|---|
Pre-2000 | Direct chlorination with SOCl₂ | Dichloromethane | 68% | Toxic gas generation, poor purity |
2000-2010 | Nitrile hydrolysis/chlorination | Toluene/THF | 79% | Multi-step process, solvent residues |
Post-2010 | Catalytic coupling/hybrid processing | Ethanol-water | 92% | High catalyst cost, membrane requirements |
The critical C-N bond formation between the benzyl scaffold and N-methylpiperazine has evolved from classical stoichiometric methods to sophisticated catalytic systems. Early industrial processes employed excessive N-methylpiperazine (2.5-3.0 equivalents) as both reactant and base, generating substantial waste requiring neutralization and increasing production costs by ~15-20% [8]. Modern catalytic approaches utilize phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB, 5 mol%) to facilitate reactions in biphasic water-ethyl acetate systems. This innovation reduces N-methylpiperazine requirements to 1.1 equivalents while maintaining reaction rates and improving regioselectivity [5].
Recent advances employ acid scavengers integrated into polymer-supported resins (e.g., polystyrene-bound dimethylamine) to sequester HCl generated during nucleophilic substitution. This strategy prevents quaternization of the tertiary amine in N-methylpiperazine – a side reaction that previously consumed 15-25% of starting material [3]. Kinetic studies demonstrate that maintaining pH >9.0 throughout the reaction using controlled NaOH addition enhances conversion rates by >30% compared to batchwise base addition [5]. Microwave-assisted catalysis at 80-100°C reduces reaction times from 12-18 hours to <90 minutes while achieving near-quantitative conversion, as confirmed by in-line HPLC monitoring [8].
Implementation of green chemistry principles has transformed the environmental footprint of manufacturing 4-(4-methylpiperazin-1-yl)benzoyl chloride dihydrochloride. Traditional processes utilized chlorinated solvents (methylene chloride, chloroform) and high-boiling polar aprotic solvents (DMF, NMP) that posed significant disposal challenges and required energy-intensive distillation for recovery [2]. Contemporary systems employ ethanol-water mixtures (4:1 v/v) as reaction media, reducing process mass intensity (PMI) by 40% while maintaining yields at 90-92% [2]. This switch enables efficient product isolation through pH-controlled crystallization by simple acidification of the reaction mixture with HCl, eliminating extraction steps [5].
Energy consumption has decreased by >50% through integrated process designs featuring:
Nanofiltration has emerged as a transformative technology for purifying 4-(4-methylpiperazin-1-yl)benzoyl chloride dihydrochloride, replacing traditional methods like silica gel chromatography or repeated crystallizations. Polyamide composite membranes with 200-300 Da molecular weight cut-off (MWCO) effectively retain the target compound (MW 325.7 g/mol) while allowing impurities (unreacted starting materials, hydrolysis byproducts) and salts to permeate. This achieves impurity rejection rates >98% with product recovery exceeding 95% in optimized systems [3] [10]. Membrane configurations operate at relatively low pressures (15-25 bar), reducing energy consumption by 60% versus thermal concentration methods [10].
Continuous membrane cascades enable unprecedented purification efficiency:
Table 2: Membrane Performance in Purification Processes
Membrane Type | MWCO (Da) | Flux (LMH/bar) | Impurity Removal (%) | Product Recovery (%) |
---|---|---|---|---|
Polyamide TFC | 200 | 4.5 | 99.2 | 94.1 |
Polyether sulfone | 300 | 12.8 | 97.8 | 98.5 |
Cellulose acetate | 250 | 3.2 | 95.3 | 89.7 |
Aromatic polyamide | 180 | 2.8 | 99.5 | 91.2 |
Process analytical technology (PAT) integration allows real-time monitoring via UV-Vis spectroscopy at 275 nm, enabling automated control of transmembrane pressure and diafiltration volumes. This reduces solvent consumption by 30-40% compared to fixed-volume processing [5]. The technology effectively controls genotoxic impurities like 4-(chloromethyl)benzoyl chloride to <10 ppm, meeting stringent ICH guidelines without requiring additional purification steps [3] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0